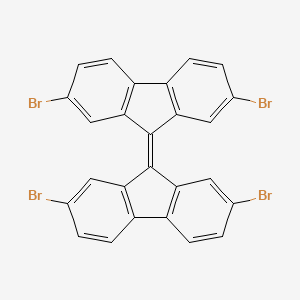

2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

Description

Contextualization of Bifluorenylidene Scaffolds in Organic Electronic Materials

The 9,9'-bifluorenylidene (B1360246) (99BF) framework is a versatile fulvalene derivative that provides a robust and electronically active core for the construction of advanced organic materials researchgate.net. Its rigid, planar structure, combined with an extended π-conjugation system, imparts desirable characteristics for electronic applications. These scaffolds have been investigated for a variety of roles in organic electronics.

For instance, bifluorenylidene derivatives are explored as electron-accepting materials in organic photovoltaic cells, offering a flexible alternative to traditional fullerene acceptors researchgate.netnih.gov. The inherent structure allows for significant electronic interaction between the two fluorenylidene units upon redox events, a property that is crucial for charge transport rsc.org. Furthermore, the twelve available sites for substitution on the bifluorenylidene core allow for precise tuning of its electronic and physical properties researchgate.net. This adaptability has led to their use in creating hole-transporting materials for perovskite solar cells and in the construction of complex architectures like helically-twisted ladders and covalent organic frameworks (COFs) for applications in dye adsorption and energy storage rsc.orgresearchgate.netrsc.org.

Significance of Peripheral Bromination in 9,9'-Bifluorenylidene Architectures

The introduction of bromine atoms at specific positions on an aromatic scaffold, known as peripheral bromination, is a powerful strategy in synthetic organic chemistry for creating functional molecules. In the context of 9,9'-bifluorenylidene, placing bromine atoms at the 2,2',7,7'-positions is of particular strategic importance.

These bromine atoms serve two primary functions. Firstly, they significantly influence the electronic properties of the molecule. The strong electronegativity of bromine enhances the electron-accepting ability of the bifluorenylidene core researchgate.net. This modification is crucial for designing materials for applications that require specific energy level alignments, such as in the active layer of organic solar cells.

Secondly, and perhaps more importantly, the bromo-substituents act as versatile synthetic handles for further chemical modifications. They provide reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are widely used to build more complex, extended π-conjugated systems researchgate.netresearchgate.netrsc.org. This allows for the straightforward synthesis of a wide array of derivatives where the 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene core is extended with various aryl groups or other functional moieties, enabling the systematic tuning of the final material's properties researchgate.netresearchgate.net.

Research Aims and Scope Pertaining to this compound

Research involving this compound is primarily centered on its role as a key intermediate in the synthesis of novel organic electronic materials. The principal aims are to leverage its unique combination of a pre-functionalized, electron-accepting core to develop next-generation materials for optoelectronic devices.

The scope of this research includes:

Synthesis and Functionalization: Developing efficient synthetic routes to this compound and subsequently using it as a building block for larger, more complex molecules through cross-coupling chemistry.

Structure-Property Relationships: Investigating how the addition of different functional groups at the 2,2',7, and 7' positions influences the optical, electronic, and charge-transport properties of the resulting derivatives.

Device Application: Incorporating novel materials derived from the tetrabrominated scaffold into prototype electronic devices, such as organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs), to evaluate their performance and potential for practical applications.

A key area of investigation is the development of non-fullerene acceptors for OPVs, where derivatives of this compound can be designed to have specific lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation nih.gov.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene nih.gov |

| Molecular Formula | C₂₆H₁₂Br₄ nih.gov |

| Molecular Weight | 644.0 g/mol nih.gov |

| CAS Number | 27192-91-2 nih.gov |

Example of a Functional Derivative

To illustrate the utility of the brominated bifluorenylidene scaffold, the properties of a related derivative, (E)-2,2'-Dibromo-7,7'-bis(diphenylamino)-9,9'-bifluorenylidene (BDPABF), synthesized for use as an electron acceptor in organic photovoltaics, are presented.

| Property | Value |

| Compound Name | (E)-2,2'-Dibromo-7,7'-bis(diphenylamino)-9,9'-bifluorenylidene (BDPABF) nih.gov |

| Application | Non-fullerene electron acceptor for organic photovoltaic cells nih.gov |

| Optical Band Gap (thin film) | 2.34 eV nih.gov |

| Ionization Potential | 5.59 eV nih.gov |

| LUMO Energy Level | -3.25 eV nih.gov |

| Power Conversion Efficiency (max) | 0.27% (in an unoptimized device with P3HT donor) nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFZLDRAZNLKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550068 | |

| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27192-91-2 | |

| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Design and Structural Elucidation of 2,2 ,7,7 Tetrabromo 9,9 Bifluorenylidene and Its Derivatives

Conformational Analysis and Steric Effects in 9,9'-Bifluorenylidene (B1360246) Systems

The 9,9'-bifluorenylidene (BF) framework consists of two fluorene (B118485) units connected by a central carbon-carbon double bond. This system is inherently non-planar due to significant steric hindrance between the hydrogen atoms at the 1, 8, 1', and 8' positions of the fluorene rings. This steric repulsion forces the two fluorene moieties to twist with respect to each other around the central C9=C9' double bond, resulting in a helical, chiral conformation.

This twisting is a critical feature of BF systems and gives rise to the potential for both cis and trans isomers, depending on the arrangement of substituents. The degree of this twist, often quantified by the dihedral angle between the two fluorene planes, is highly sensitive to the nature of the substituents on the fluorene rings. Bulky substituents introduced near the central double bond can dramatically increase steric crowding, leading to a larger dihedral angle. For instance, studies on methyl-substituted 9,9'-bifluorenylidene have shown that the dihedral angle increases from approximately 42° in the unsubstituted molecule to 56° in a 1,1'-dimethyl-substituted derivative. wikipedia.orgnih.gov This increased twisting can, in turn, affect the electronic properties and the energy barrier for cis-trans isomerization. wikipedia.org

| Compound | Substituent Position(s) | Dihedral Angle (°) | Reference |

| 9,9'-Bifluorenylidene | Unsubstituted | ~42 | wikipedia.org |

| 1-Methyl-9,9'-bifluorenylidene | 1 | ~50 | wikipedia.org |

| 1,1'-Dimethyl-9,9'-bifluorenylidene | 1, 1' | ~56 | wikipedia.org |

Impact of Halogen Substitution on Molecular Geometry and Planarity

Halogen substitution is a common strategy in the design of organic functional materials to tune their electronic properties, intermolecular interactions, and solid-state packing. In the 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene molecule, the four bromine atoms significantly influence its molecular geometry and electronic structure.

Electronically, bromine is an electron-withdrawing group through induction but can also participate in resonance. This electronic perturbation can alter bond lengths and angles within the aromatic system. Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding (Br···Br or Br···N/O interactions), which can be a powerful tool for directing crystal packing and forming specific supramolecular architectures. In the context of this compound, these intermolecular interactions would play a crucial role in its solid-state arrangement, potentially favoring specific conformers.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This powerful analytical technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and intermolecular arrangement within a crystal lattice.

A search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, reveals no publicly available single-crystal X-ray structure for this compound as of the current date. wikipedia.orgresearchgate.net This indicates a gap in the experimental data for this specific compound.

However, the crystal structures of related substituted fluorene and bifluorenylidene derivatives have been extensively studied. nih.govinnospk.com For example, the analysis of 2,7-dibromo-9,9-dimethyl-9H-fluorene shows that the fluorene core itself remains largely planar. nih.gov Based on such studies, it can be inferred that a hypothetical crystal structure of this compound would confirm the characteristic helical twist around the central C=C bond. The analysis would precisely quantify the dihedral angle between the two fluorene units and reveal the bond lengths and angles, including any distortions caused by the bromine substituents. Furthermore, XRD analysis would elucidate the intermolecular packing, identifying any significant π–π stacking or halogen bonding interactions that dictate the supramolecular architecture.

| Parameter | Expected Value/Information | Source of Inference |

| Crystal System | To be determined | N/A |

| Space Group | To be determined | N/A |

| C9=C9' Bond Length | ~1.35 - 1.38 Å | Data from related bifluorenylidenes |

| Fluorene-Fluorene Dihedral Angle | > 42° | Steric effects in substituted bifluorenylidenes |

| Intermolecular Interactions | Potential π-π stacking, Halogen bonding | Known interactions for brominated aromatics |

Molecular Modeling and Simulation of this compound Architectures

In the absence of experimental crystal structures, molecular modeling and computational simulations serve as invaluable tools for predicting and understanding the structural and electronic properties of molecules. nih.gov Techniques such as Density Functional Theory (DFT) are widely used to perform geometry optimizations, providing insights into the most stable molecular conformations. scispace.com

For this compound, DFT calculations can be employed to:

Predict the ground-state geometry: By minimizing the electronic energy of the molecule, the most stable conformation can be calculated. This would provide theoretical values for key structural parameters such as the central C=C bond length and the dihedral angle of the twisted core.

Analyze the electronic structure: Calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting the molecule's electronic and optical properties, such as its absorption and emission spectra.

Simulate intermolecular interactions: By modeling dimers or larger clusters of molecules, it is possible to investigate the strength and nature of non-covalent interactions, including van der Waals forces, π-π stacking, and potential halogen bonds. This can help predict the likely packing motifs in the solid state.

These computational studies, when benchmarked against experimental data from similar brominated and non-brominated bifluorenylidene compounds, can provide a reliable and detailed picture of the molecular architecture of this compound, guiding further experimental work and the design of new materials.

Electronic Structure and Spectroscopic Investigations of 2,2 ,7,7 Tetrabromo 9,9 Bifluorenylidene

Theoretical Investigations of Electronic Properties

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state electronic structure of 9,9'-bifluorenylidene (B1360246) derivatives. These computational methods allow for the optimization of the molecular geometry and the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the broader class of 9,9'-bifluorenylidene compounds, DFT calculations have been instrumental in understanding their fundamental electronic properties.

In a computational study of structurally related 9,9'-bifluorenylidene-based chromophores, the parent compound, 2,2',7,7'-tetrakis(3-octylthiophen-2-yl)-9,9'-bifluorenylidene, was analyzed to understand its nonlinear optical behavior. nih.gov The 9,9'-bifluorenylidene core, consisting of two fluorene (B118485) units linked by a double bond, is noted for its electron-accepting capabilities. nih.gov This characteristic is attributed to the molecular structure of the dimerized fluorene. nih.gov

While specific DFT calculations for the optimized geometry and electronic structure of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene are not extensively detailed in the available literature, the established methodologies for similar compounds provide a robust framework for such investigations. These calculations would typically reveal the distribution of electron density in the HOMO and LUMO, which is crucial for predicting the molecule's behavior in electronic devices.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Transition Energies

Time-Dependent Density Functional Theory (TD-DFT) is a vital computational technique for exploring the excited state properties of molecules, including their absorption spectra and electronic transitions. For complex organic molecules like this compound, TD-DFT can predict the energies of electronic excitations and the corresponding oscillator strengths, which are essential for understanding their photophysical behavior.

HOMO-LUMO Energy Level Tuning and Band Gap Engineering

The ability to tune the HOMO and LUMO energy levels and engineer the band gap is a cornerstone of developing organic materials for electronic applications. The energy difference between the HOMO and LUMO determines the energy required for electronic excitation and influences the material's color, conductivity, and performance in devices like organic solar cells.

For bifluorenylidene derivatives, structural modifications can significantly impact these energy levels. For instance, in a series of D–π–A chromophores based on a bifluorenylidene core, the introduction of different electron-withdrawing groups led to variations in the band gap. nih.gov For example, derivatives featuring fluorine and chlorine substituents exhibited band gaps of 2.445 eV and 2.452 eV, respectively. nih.gov A derivative with strongly electron-withdrawing nitro groups showed a smaller energy gap of 2.135 eV. nih.gov This demonstrates the principle of band gap engineering through chemical functionalization. While specific HOMO and LUMO energy values for this compound are not provided in the searched literature, the general principles of tuning these levels through substituent effects are well-established for this class of compounds.

Exciton (B1674681) Coupling and Singlet Fission Phenomena in Bifluorenylidene Derivatives

Bifluorenylidene derivatives have garnered interest for their potential in singlet fission, a process where a singlet exciton converts into two triplet excitons. This phenomenon could significantly enhance the efficiency of solar cells. The effectiveness of singlet fission is closely linked to the electronic coupling between chromophores and the relative energies of the singlet and triplet states.

The synthesis of this compound has been reported, suggesting its availability for further photophysical studies. researchgate.net While direct investigations into exciton coupling and singlet fission in this specific compound are not detailed in the provided search results, the broader context of bifluorenylidene chemistry points to this as an area of active research. The twisted geometry of the bifluorenylidene core is a key structural feature that can influence these photophysical processes.

Electrochemical Characterization and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry, are essential for characterizing the redox behavior of organic molecules and for experimentally determining their HOMO and LUMO energy levels. The oxidation and reduction potentials measured through cyclic voltammetry can be correlated with the energies of the frontier molecular orbitals.

While specific cyclic voltammetry data for this compound is not available in the provided search results, studies on related spiro-bifluorene compounds containing Group 14 elements have been conducted. researchgate.net These studies recorded irreversible oxidation and reduction waves, providing insights into their electrochemical stability and behavior. researchgate.net For this compound, electrochemical characterization would be crucial to understanding its charge transport properties and for validating theoretical predictions of its electronic structure.

Advanced Applications of 2,2 ,7,7 Tetrabromo 9,9 Bifluorenylidene in Functional Materials

Engineering of Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs)

The 9,9'-bifluorenylidene (B1360246) unit is a versatile building block for synthesizing Conjugated Microporous Polymers (CMPs) through polymerization reactions. researchgate.net The resulting polymers feature fully unsaturated π-conjugated backbones, which impart semiconducting properties and strong visible-light absorption, making them suitable for various applications. researchgate.net Specifically, 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene is an ideal tetra-functional monomer for constructing these porous networks. The four bromine atoms serve as reactive handles for cross-coupling reactions, such as Yamamoto and Suzuki polymerizations, enabling the formation of robust, cross-linked two-dimensional or three-dimensional porous organic frameworks. researchgate.net

The rigid and twisted structure of the 9,9'-bifluorenylidene core prevents efficient packing in the solid state, leading to the formation of materials with significant intrinsic microporosity. When this compound is used as a monomer, the resulting CMPs and COFs can exhibit high permanent porosity and large surface areas. researchgate.net The ability to form an extended, covalently bonded network ensures that these pores are stable and accessible.

The high surface area of these polymers is a direct consequence of the molecular design, where the rigid bifluorenylidene units act as struts, creating a permanent porous architecture. These properties are crucial for applications that rely on the interaction between the material's surface and external molecules, such as gas storage and catalysis. rsc.org

Table 1: Properties of 9,9'-Bifluorenylidene-Based Conjugated Microporous Polymers This table illustrates the typical properties reported for CMPs derived from the 9,9'-bifluorenylidene platform, for which this compound is a key precursor.

| Polymer ID | Polymerization Method | Porosity | Key Features |

| CMP-P1 | Yamamoto Polymerization | High | Fully unsaturated π-conjugated backbone, strong visible-light absorption, semiconducting nature. researchgate.net |

| CMP-P2 | Suzuki Polymerization | High | Fully unsaturated π-conjugated backbone, strong visible-light absorption, semiconducting nature. researchgate.net |

Adsorption and Separation Applications (e.g., CO2 Capture, Dye Adsorption)

The high porosity and tunable surface chemistry of bifluorenylidene-based CMPs make them excellent candidates for adsorption and separation applications. researchgate.net Research has indicated their effectiveness in removing hazardous pollutants from wastewater through adsorption. researchgate.net The large surface area provides ample sites for the capture of dye molecules, while the π-conjugated system can interact with pollutant molecules, enhancing adsorption efficiency.

Furthermore, the inherent microporosity of these frameworks is well-suited for the capture of small gas molecules like carbon dioxide. Porous organic polymers are widely studied for CO2 capture due to their high uptake capacity and selectivity, which stems from their large surface areas and the potential to introduce CO2-philic functional groups. nih.govfrontiersin.orgresearchgate.net Bifluorenylidene-based networks align with this strategy, offering a robust platform for developing next-generation sorbents for environmental remediation and flue gas separation. frontiersin.org

Table 2: Adsorption Performance of 9,9'-Bifluorenylidene-Based CMPs This table conceptualizes the adsorption applications for which bifluorenylidene-based CMPs are suited, based on published research.

| Application | Target Pollutant | Performance Metric | Reference Finding |

| Water Remediation | Organic Dyes | Adsorption Capacity | Effective for removing various hazardous pollutants from wastewater. researchgate.net |

| Gas Separation | Carbon Dioxide (CO2) | Selective Uptake | Porous organic polymers with high surface areas show significant potential for CO2 capture. nih.govfrontiersin.org |

Photocatalytic Applications of Bifluorenylidene-Based CMPs

The extended π-conjugation inherent in the 9,9'-bifluorenylidene backbone endows the derived CMPs with semiconducting properties and the ability to absorb visible light. researchgate.net These characteristics are essential for photocatalysis. When irradiated with light, these materials can generate electron-hole pairs, which can then participate in redox reactions to degrade organic pollutants. rsc.org

Table 3: Photocatalytic Performance Indicators for Bifluorenylidene-Based CMPs This table outlines key metrics used to evaluate the photocatalytic efficiency of materials derived from the bifluorenylidene platform.

| Parameter | Description | Significance |

| Pollutant Degradation (%) | The percentage of a target pollutant degraded over a specific time. | Measures the overall efficiency of the photocatalyst. rsc.org |

| Reaction Time | The time required to achieve a certain level of degradation. | Indicates the speed and practicality of the catalytic process. rsc.org |

| Light Source | The type of light (e.g., visible light) used to activate the catalyst. | Use of visible light is desirable for sustainable, solar-powered applications. researchgate.netrsc.org |

| Recyclability | The ability of the catalyst to maintain its activity over multiple cycles. | Crucial for practical, long-term, and cost-effective applications. |

Integration into Other Semiconducting Material Systems

Beyond porous polymers, the this compound scaffold is a foundational component for a variety of discrete, soluble organic semiconducting materials. The four bromine atoms can be readily substituted using cross-coupling reactions to attach various electro-active functional groups. This functionalization allows for the precise tuning of the molecule's electronic properties, such as its HOMO/LUMO energy levels and charge transport characteristics. researchgate.net

This synthetic flexibility has led to the integration of 9,9'-bifluorenylidene derivatives into advanced electronic devices:

Organic Photovoltaics (OPVs): Asymmetric 9,9'-bifluorenylidene derivatives have been successfully synthesized and employed as non-fullerene electron acceptors in OPV cells. researchgate.net

Perovskite Solar Cells (PSCs): Bifluorenylidene-based molecules have been developed as efficient and stable hole-transporting materials (HTMs), representing a promising alternative to commonly used materials like spiro-OMeTAD. rsc.org

Molecular Electronics: The rigid 9,9'-bifluorenylidene core has been used to study the relationship between spin delocalization and intramolecular electronic structure, with potential applications in single-molecule conductance. researchgate.net The π-network of bifluorenylidene-based ladder-type dimers has also been shown to facilitate hole transport properties. rsc.org

In these contexts, this compound acts as a key intermediate, providing a robust and versatile platform from which a wide range of complex, high-performance semiconducting materials can be synthesized.

Structure Activity Relationships and Molecular Engineering of 2,2 ,7,7 Tetrabromo 9,9 Bifluorenylidene Derivatives

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene derivatives are highly sensitive to the nature and position of substituent groups attached to the core. These modifications directly influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictate the HOMO-LUMO energy gap, absorption spectra, and emission properties.

The general principles of substituent effects are well-established:

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, have the opposite effect. They stabilize the frontier orbitals by lowering their energy levels, which often results in an increase in the HOMO-LUMO gap. researchgate.net

Computational studies on structurally similar 9,9'-bifluorenylidene (B1360246) cores provide quantitative insight into these effects. By starting with a parent molecule and systematically introducing different acceptor groups, the impact on the energy gap can be modeled. For instance, a theoretical study on derivatives of a 2,2',7,7'-tetrakis(thiophen-2-yl)-9,9'-bifluorenylidene core demonstrated that the introduction of strong electron-withdrawing nitro groups onto terminal acceptor units results in a significantly smaller energy gap compared to derivatives bearing weaker withdrawing groups like fluorine or chlorine. nih.gov This is attributed to the powerful stabilizing effect of the nitro groups on the LUMO level. nih.gov

These modifications create push-pull architectures within the molecule, which enhance intramolecular charge transfer (ICT), lower the HOMO-LUMO energy gap, and shift absorption spectra to longer wavelengths (a bathochromic shift). nih.gov The strategic placement of EDGs and EWGs is therefore a powerful tool for tuning the light-harvesting properties of these materials. researchgate.net

Table 1: Predicted Influence of Substituent Type on the Electronic Properties of a Bifluorenylidene Core This table illustrates the general trends observed in computational studies of substituted bifluorenylidene derivatives.

| Substituent Type on Acceptor Unit | Electron-Withdrawing Strength | Predicted HOMO-LUMO Energy Gap (eV) |

| Fluorine / Chlorine | Moderate | 2.45 |

| Nitro (-NO₂) | Strong | 2.14 |

Data adapted from theoretical calculations on structurally related bifluorenylidene derivatives. nih.gov

Rational Design of Derivatives for Tailored Optoelectronic Functions

The predictable influence of substituents enables the rational design of this compound derivatives for specific functions. The bromine atoms on the core structure are ideal handles for introducing new functional groups via cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.net A prevalent strategy is the creation of Donor-π-Acceptor (D-π-A) systems, where the bifluorenylidene core can act as either the π-linker or part of the acceptor unit. researchgate.net

In the context of organic solar cells, the 9,9'-bifluorenylidene framework is a promising candidate for creating non-fullerene acceptors (NFAs). nih.gov The rational design of such materials involves several key considerations:

Energy Level Alignment: The HOMO and LUMO levels of the acceptor must be appropriately aligned with those of the donor material to ensure efficient charge separation and minimize energy loss, thereby maximizing the open-circuit voltage (V_OC) of the device. rsc.org

Broad Absorption: The molecule should absorb strongly across a broad range of the solar spectrum to maximize the short-circuit current density (J_SC). This is achieved by tuning the HOMO-LUMO gap through substitution, as described previously. rsc.org

Favorable Morphology: The molecule's shape and intermolecular interactions influence the solid-state packing in the active layer of a solar cell. A well-designed molecule will promote favorable morphology for efficient charge transport. rsc.org

Theoretical modeling, such as Density Functional Theory (DFT), plays a crucial role in this design process. By computationally screening different molecular conformations, steric configurations, and the number of repeating units, researchers can predict key photovoltaic parameters before undertaking complex synthesis. rsc.org This allows for the systematic optimization of molecular geometry to achieve high V_OC, efficient exciton (B1674681) dissociation, and minimized charge recombination, which are all critical for high-performance OPV devices. rsc.org

Strategies for Modulating Excited-State Energy Levels and Quantum Yields

Beyond tuning ground-state properties, molecular engineering of this compound derivatives offers sophisticated strategies for controlling their behavior after light absorption, specifically their excited-state energy levels and photoluminescence quantum yields (PLQY).

A primary strategy involves the manipulation of the molecule's conformation, particularly the twist angle between the two fluorene (B118485) planes. Due to steric repulsion between hydrogen atoms at the 1,8- and 1',8'-positions, the 9,9'-bifluorenylidene core is inherently non-planar, with a significant twist of around 31° around the central C=C double bond. rsc.org This structural distortion is not a defect but a crucial feature that can be exploited. This deviation from planarity has a profound effect on the excited-state energetics, particularly the relative energies of the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). rsc.org

This conformational control is central to designing molecules capable of singlet fission (SF), a process where one singlet exciton converts into two triplet excitons. For SF to be efficient, the energy of the singlet state must be approximately twice the energy of the triplet state (E(S₁) ≈ 2E(T₁)). nih.gov DFT calculations have shown that the twisted structure of the bifluorenylidene core lowers the T₁ energy level to approximately half that of the S₁, making it an ideal candidate for singlet fission. rsc.org

Strategies to modulate these properties include:

Steric Engineering: Introducing bulky substituents into the "bay region" (the area near the central double bond) can increase steric hindrance, forcing a larger twist angle. This provides a direct method to further tune the S₁ and T₁ energy levels to optimize conditions for singlet fission. researchgate.net

Substituent Electronic Effects: The electronic nature of substituents can also influence excited-state properties. While a comprehensive strategy for precisely tuning PLQY is complex, the choice of electron-donating or -withdrawing groups can significantly alter the balance between radiative (light emission) and non-radiative decay pathways, thereby modulating the fluorescence quantum yield. nih.gov

By employing these strategies, derivatives can be engineered to either enhance fluorescence for OLED applications or promote triplet formation via singlet fission for advanced photovoltaic concepts that have the potential to overcome the Shockley-Queisser limit for single-junction solar cells.

Correlation between Molecular Conformation and Device Performance

A direct and critical correlation exists between the molecular conformation of this compound derivatives and their performance in optoelectronic devices. The molecular geometry and resulting spatial arrangement in the solid state are primary factors that dictate the material's photoelectric properties and, consequently, device efficiency. rsc.org

Therefore, the molecular engineering of the twist angle is not just an academic exercise in controlling excited states but a practical strategy for improving device metrics.

Small Twist Angle: A more planar conformation might favor strong π-π stacking and potentially higher charge mobility in certain device architectures, but it would raise the triplet energy level, disfavoring singlet fission.

Large Twist Angle: A highly twisted conformation, induced by bulky substituents, can optimize the energetic alignment for singlet fission, leading to multiple exciton generation and a potential boost in solar cell efficiency, as long as the molecular packing still permits adequate charge transport. researchgate.net

The relationship underscores the importance of a holistic design approach, where the modification of electronic properties through substitution must be considered in tandem with the resulting changes in molecular three-dimensional structure. The optimal conformation is often a compromise that balances light absorption, excited-state dynamics, and charge transport to achieve the highest possible device performance.

Table 2: Conceptual Correlation Between Bifluorenylidene Twist Angle and OPV Device Performance

| Molecular Conformation (Twist Angle) | Excited-State Dynamics | Potential Impact on OPV Device | Example PCE |

| Near-Planar | Singlet fission is energetically unfavorable (E(S₁) < 2E(T₁)) | Standard single-exciton photocurrent generation. | N/A |

| Moderately Twisted (~31°) | Singlet fission becomes energetically favorable (E(S₁) ≈ 2E(T₁)) | Contribution from triplet excitons enhances photocurrent. | 4.9% rsc.org |

| Highly Twisted (>40°) | Singlet fission kinetics may be altered; packing may be disrupted. | Potentially higher triplet yield but could be offset by poorer charge transport. | N/A |

Future Directions and Emerging Research Avenues for 2,2 ,7,7 Tetrabromo 9,9 Bifluorenylidene

Exploration of Novel and Sustainable Synthetic Pathways

The future development of materials based on 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene hinges on the establishment of efficient, scalable, and environmentally sustainable synthetic routes. Current research on related compounds suggests several promising avenues.

One primary strategy could involve the reductive dimerization of a 2,2',7,7'-tetrabromo-9-fluorenone precursor. This approach is a known method for creating the central double bond of the bifluorenylidene core from ketone precursors, often using reagents like triethyl phosphite. researchgate.net Another potential route is the direct bromination of the parent 9,9'-bifluorenylidene (B1360246) molecule. While this requires careful control to achieve the desired regioselectivity, it mirrors established methods for producing polyhalogenated fluorene (B118485) and spirobifluorenone derivatives. researchgate.net

A key focus for future research will be the incorporation of green chemistry principles. This could involve exploring metal-free oxidative cyclization methods or utilizing safer brominating agents and solvents to minimize environmental impact. nih.gov For instance, developing a sustainable synthesis could draw inspiration from the eco-friendly oxy-bromation techniques used for analogous compounds.

| Proposed Pathway | Key Precursor | Potential Reagents | Advantages | Challenges |

| Reductive Dimerization | 2,2',7,7'-Tetrabromo-9-fluorenone | Trialkyl phosphites (e.g., P(OEt)₃) | Potentially high yield and selectivity for the C=C bond formation. | Requires synthesis of the tetrabrominated fluorenone precursor. |

| Direct Bromination | 9,9'-Bifluorenylidene | N-Bromosuccinimide (NBS), Br₂ with a Lewis acid | Atom-economical. | Controlling regioselectivity to obtain the 2,2',7,7' isomer exclusively. |

| Sustainable Bromination | 9,9'-Bifluorenylidene | H₂O₂/NaBr, Oxidative methods | Reduced use of hazardous reagents, potentially milder conditions. | Optimization of reaction conditions for high yield and purity. |

Advanced Computational Modeling for Predictive Materials Design

Advanced computational modeling offers a powerful, resource-efficient tool to predict the optoelectronic properties of this compound and its derivatives before undertaking complex synthesis. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to this predictive approach. rsc.orgchemrxiv.org

Computational studies can elucidate how the four bromine atoms influence the molecule's fundamental electronic structure. Key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecule's absorption and emission spectra. researchgate.netnih.gov Furthermore, modeling can predict how the steric strain induced by the bromine atoms affects the twist angle of the bifluorenylidene core, a critical parameter that governs its electronic and photophysical behavior. researchgate.net This predictive capability is crucial for designing molecules with tailored properties for specific applications, such as tuning energy levels to match those of other materials in a solar cell. rsc.org

| Computational Method | Target Property | Significance for Materials Design |

| Density Functional Theory (DFT) | Molecular Geometry (Twist Angle), HOMO/LUMO Energy Levels | Predicts structural stability and fundamental electronic properties, guiding the design of materials with appropriate energy levels for charge transport. rsc.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption/Emission Spectra, Excited State Properties | Simulates optical behavior, enabling the design of materials that absorb or emit light at specific wavelengths for applications in OLEDs and sensors. nih.govpreprints.org |

| Molecular Dynamics (MD) | Solid-State Packing, Morphological Stability | Predicts how molecules will arrange in a thin film, which is crucial for charge transport efficiency in solid-state devices. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties in Complex Environments (e.g., on a surface) | Models interactions with other materials in a device, such as an inorganic substrate, to predict interfacial electronic behavior. |

Development of Multifunctional Materials Incorporating this compound Scaffolds

The true potential of this compound lies in its use as a versatile building block for more complex, multifunctional materials. The four carbon-bromine bonds are ideal sites for post-synthetic modification via well-established cross-coupling reactions like the Suzuki-Miyaura or Stille couplings. wikipedia.orgorganic-chemistry.org This allows for the precise installation of a wide array of functional groups, transforming the core scaffold into materials designed for specific tasks.

By attaching electron-donating groups, researchers can create donor-acceptor (D-A) type molecules with tailored intramolecular charge transfer characteristics, which are highly desirable for organic photovoltaics. acs.org Alternatively, coupling the scaffold with known hole-transporting moieties could yield novel materials for use in Organic Light-Emitting Diodes (OLEDs) or as hole transport layers in perovskite solar cells, a strategy that has proven successful for other bifluorenylidene derivatives. researchgate.netrsc.org The ability to graft different functional units onto a single core opens a pathway to materials that combine multiple properties, such as simultaneous light emission and charge transport, or sensing and electronic switching capabilities.

| Functional Group to be Attached | Cross-Coupling Reaction | Resulting Material Type | Potential Application |

| Triarylamines | Suzuki, Buchwald-Hartwig | Hole-Transport Material (HTM) | Perovskite Solar Cells, OLEDs rsc.orgnih.gov |

| Thiophene/Benzothiadiazole units | Stille, Suzuki | Donor-Acceptor (D-A) Polymer/Small Molecule | Organic Photovoltaics (OPVs) |

| Perylenediimide (PDI) Moieties | Suzuki | Non-Fullerene Acceptor (NFA) | Organic Photovoltaics (OPVs) |

| Pyrene or other chromophores | Suzuki | Fluorescent Sensor | Chemical or biological sensing |

Integration into Hybrid Organic-Inorganic Device Architectures

The unique electronic properties and functional versatility of this compound and its derivatives make them prime candidates for integration into hybrid organic-inorganic devices. Such devices leverage the processability and tunable nature of organic materials with the high performance and stability of inorganic components. researchgate.netnih.gov

A significant emerging application is in the field of perovskite solar cells (PSCs). Bifluorenylidene-based molecules have already demonstrated high performance as hole-transporting materials (HTMs) in PSCs, offering alternatives to more expensive, established materials. nih.govktu.edu Functionalized derivatives of this compound could be designed to optimize energy level alignment with the perovskite layer, enhancing hole extraction efficiency and device stability. rsc.org

| Role in Hybrid Device | Inorganic Counterpart | Target Device | Expected Performance Enhancement |

| Hole-Transport Layer (HTL) | Metal Halide Perovskite | Perovskite Solar Cell (PSC) | Improved hole extraction, enhanced device efficiency and long-term stability. rsc.orgktu.edu |

| Interfacial Modifier | Metal Oxides (ZnO, TiO₂) | Inverted PSCs, Organic Photodetectors | Reduced interfacial recombination, improved energy level alignment, and better charge transport across the organic-inorganic junction. documentsdelivered.com |

| Organic Component in Hybrid Dielectric | Nanoparticles (e.g., HfO₂, ZrO₂) | Organic Thin-Film Transistors (OTFTs) | Tuning of dielectric properties, improved compatibility with organic semiconductor channels. |

| Sensitizer/Acceptor Layer | Quantum Dots (e.g., CdSe, PbS) | Hybrid Photodetectors | Enhanced light absorption and efficient charge separation at the quantum dot-organic interface. |

Q & A

Basic: What are the recommended synthetic routes for 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via halogenation of 9,9'-bifluorenylidene using brominating agents (e.g., Br₂ or NBS) under controlled conditions. Key steps include:

- Radical bromination at the 2,2',7,7' positions under inert atmosphere .

- Purification via column chromatography (silica gel, hexane/DCM eluent) followed by recrystallization in toluene to achieve >98% purity .

- HPLC validation for purity assessment, focusing on residual solvent and halogenated byproducts .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Structural confirmation : Use X-ray crystallography for unambiguous determination of the spiro-conjugated bifluorenylidene backbone and bromine substitution pattern .

- Spectroscopic analysis :

- Mass spectrometry (HRMS) for molecular weight confirmation (C₂₅H₁₂Br₄, m/z 631.98) .

Basic: What experimental precautions are critical for handling this compound?

Methodological Answer:

- Toxicity : Brominated aromatics may release HBr under heat; use fume hoods and personal protective equipment (PPE) .

- Light sensitivity : Store in amber vials at –20°C to prevent degradation of the conjugated backbone .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic conditions to prevent debromination .

Advanced: How can researchers resolve contradictions in reported photophysical data for derivatives?

Methodological Answer:

Discrepancies in fluorescence quantum yields or Stokes shifts may arise from:

- Solvent polarity effects : Perform systematic solvatochromism studies in solvents of varying polarity (e.g., toluene to DMF) to isolate environmental impacts .

- Aggregation-induced quenching : Use dynamic light scattering (DLS) to detect nanoparticle formation in concentrated solutions .

- Computational validation : Compare experimental data with TD-DFT calculations (B3LYP/6-31G(d)) to reconcile electronic transitions .

Advanced: What strategies optimize this compound’s role in perovskite solar cells as a hole-transport material (HTM)?

Methodological Answer:

- Doping protocols : Incorporate Li-TFSI and tBP additives to enhance conductivity and reduce recombination .

- Morphological control : Use glovebox-based spin-coating (2,000–4,000 rpm) to achieve uniform HTM layers on perovskite substrates .

- Stability testing : Conduct accelerated aging under 1-sun illumination (85°C, 85% RH) to evaluate degradation mechanisms (e.g., bromine leaching) .

Advanced: How can synthetic byproducts (e.g., mono-/tribrominated species) be minimized?

Methodological Answer:

- Stoichiometric control : Use a 4:1 molar ratio of Br₂ to bifluorenylidene to ensure complete tetrabromination .

- Reaction monitoring : Employ TLC (hexane:DCM 3:1) to track intermediate bromination stages .

- Catalyst optimization : Substitute traditional Lewis acids with microwave-assisted Pd-catalyzed cross-coupling for selective bromination .

Advanced: What methodologies elucidate the relationship between substituent geometry and charge transport?

Methodological Answer:

- Single-crystal FETs : Fabricate devices to measure hole mobility (µh) and correlate with crystallographic packing motifs .

- Electrochemical impedance spectroscopy (EIS) : Probe interfacial charge transfer resistance in HTM/perovskite heterojunctions .

- DFT-based charge density maps : Analyze HOMO/LUMO localization to predict anisotropic conductivity .

Advanced: How can solvent polarity be leveraged to tune optoelectronic properties?

Methodological Answer:

- Solvatochromic shifts : Measure UV-Vis/PL spectra in solvents with varying dielectric constants (e.g., ε from 2.3 for toluene to 37.5 for DMSO) .

- Reichardt’s ET(30) scale : Quantify solvent polarity effects on excited-state relaxation pathways .

- Solvent annealing : Post-deposition treatment with chlorobenzene vapor to enhance HTM crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.